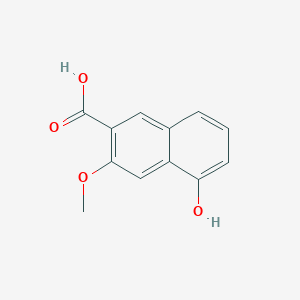

5-Hydroxy-3-methoxy-2-naphthoic acid

Description

Properties

IUPAC Name |

5-hydroxy-3-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-11-6-8-7(3-2-4-10(8)13)5-9(11)12(14)15/h2-6,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMRUWYVOYSJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Hydroxy-Naphthoic Acid Precursors

One common synthetic route to 5-Hydroxy-3-methoxy-2-naphthoic acid involves selective methylation of hydroxy groups on naphthoic acid derivatives. This method typically starts from 3-hydroxy-2-naphthoic acid or related hydroxylated naphthalene compounds.

-

- Methylation is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH or K2CO3).

- The reaction temperature is controlled between 50–100°C to optimize yield and selectivity.

- Solvents like acetone or DMF are commonly used to dissolve reactants.

-

- Post-reaction, the mixture is neutralized and extracted with organic solvents.

- Recrystallization from ethanol/water mixtures is employed to purify the product.

-

- Precise control of reaction time and temperature is critical to avoid over-methylation or side reactions.

- Typical yields range from 60% to 85% depending on conditions.

Carboxylation via Kolbe-Schmitt Reaction

Another synthetic approach involves carboxylation of methylated naphthols using the Kolbe-Schmitt reaction:

-

- The methylated naphthol is treated with sodium hydroxide under CO₂ pressure (5–7 atm) at elevated temperatures (120–150°C).

- This introduces the carboxylic acid group at the 2-position of the naphthalene ring.

-

- Reaction time and pressure are optimized to maximize carboxylation efficiency.

- The crude product is acidified and purified by recrystallization.

Oxidation and Substitution Reactions

- Oxidation of methylated naphthoic acids can be performed using oxidants like potassium permanganate or chromium trioxide to generate quinone intermediates, which can be further transformed.

- Electrophilic substitution reactions (halogenation, nitration) can modify the aromatic ring to introduce additional functional groups, potentially enhancing biological activity.

Enzymatic Preparation Methods

Regiospecific O-Methylation Catalyzed by O-Methyltransferases

Recent advances have demonstrated enzymatic synthesis routes using S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferases such as NcsB1 and AziB2 enzymes.

-

- Substrate: Hydroxylated naphthoic acid derivatives (e.g., 3-hydroxy-5-methyl-2-naphthoic acid).

- Cofactor: AdoMet as methyl donor.

- Buffer: Sodium phosphate or glycine-sodium hydroxide buffer at pH 6.0–9.5.

- Temperature: 25°C incubation with shaking.

-

- Enzymatic methylation proceeds linearly for 15–20 minutes under optimal enzyme concentrations (5–50 μM).

- Product formation is monitored by HPLC and mass spectrometry.

- High regioselectivity ensures methylation at the 3-position hydroxyl group, yielding this compound with high purity.

-

- After reaction termination with trifluoroacetic acid, products are extracted with acetonitrile, purified by C18 solid-phase extraction, and further purified by HPLC.

Preparation of Stock Solutions and Formulations

For experimental and in vivo applications, this compound is prepared as stock solutions with precise molarity calculations:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.5827 | 0.9165 | 0.4583 |

| 5 mg | 22.9137 | 4.5827 | 2.2914 |

| 10 mg | 45.8274 | 9.1655 | 4.5827 |

- Stock solutions are typically prepared in DMSO, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve clear in vivo formulations.

- The order of solvent addition and ensuring solution clarity at each step is critical to avoid precipitation.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents/Enzymes | Conditions | Purification Techniques | Yield/Notes |

|---|---|---|---|---|---|

| Chemical Methylation | 3-Hydroxy-2-naphthoic acid | Methyl iodide, base (NaOH) | 50–100°C, acetone/DMF solvent | Recrystallization (ethanol/water) | 60–85% yield, requires control |

| Kolbe-Schmitt Carboxylation | Methylated naphthol | NaOH, CO₂ (5–7 atm) | 120–150°C, high pressure | Acidification, recrystallization | Efficient carboxylation |

| Enzymatic O-Methylation | Hydroxylated naphthoic acid | NcsB1 or AziB2 methyltransferase, AdoMet | 25°C, pH 6–9.5, 15–20 min | HPLC purification | High regioselectivity, high purity |

| Oxidation/Substitution | Methylated naphthoic acid | KMnO₄, CrO₃, halogens, nitric acid | Variable | Extraction, recrystallization | Produces derivatives for further use |

Research Findings and Notes

- Enzymatic methods offer regioselective methylation under mild conditions, reducing side products and environmental impact compared to chemical methylation.

- Chemical synthesis remains valuable for large-scale production but requires careful control of reaction parameters to optimize yield and purity.

- The compound’s solubility is enhanced in polar aprotic solvents and alkaline conditions, facilitating formulation for biological assays.

- Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for confirming structure and purity after synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro-naphthoic acids.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemical Applications

Synthesis Precursor

5-Hydroxy-3-methoxy-2-naphthoic acid serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its reactive functional groups, which allow for electrophilic substitutions and other transformations. The compound can undergo oxidation to form quinones, which are significant intermediates in organic synthesis.

Reagent in Organic Reactions

As a reagent, this compound is involved in numerous chemical reactions, including:

- Oxidation : Converts to naphthoquinones using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to dihydro derivatives using lithium aluminum hydride.

- Substitution : Electrophilic substitution can introduce different functional groups onto the naphthalene ring.

Biological Applications

Cytotoxic Activity

Research indicates that this compound exhibits potential cytotoxic effects. It has been studied for its ability to inhibit certain cellular processes, which may be leveraged for therapeutic purposes in cancer treatment. The compound's mechanism of action likely involves targeting specific proteins and pathways related to cell proliferation and survival .

Neuropharmacology

The compound has also been investigated for its effects on NMDA receptors, which are implicated in neurodegenerative diseases. Modifications of naphthoic acids have shown enhanced inhibitory activity at these receptors, suggesting potential applications in treating conditions such as Alzheimer's and Parkinson's diseases .

Medical Applications

Therapeutic Properties

this compound is under investigation for its therapeutic properties. Its anticancer activity is particularly notable, as studies have demonstrated its ability to induce apoptosis in cancer cells. This characteristic positions it as a candidate for further drug development aimed at targeting specific types of tumors .

Industrial Applications

Dyes and Pigments Production

In industry, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to be incorporated into various formulations that require stable colorants. The industrial synthesis often employs large-scale methylation and hydroxylation reactions to ensure high yield and purity .

Case Study 1: Cytotoxic Effects

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being elucidated through flow cytometry analysis.

Case Study 2: Neuropharmacological Research

Research conducted on the modulation of NMDA receptor activity found that derivatives of naphthoic acids, including this compound, exhibited increased inhibitory effects on receptor responses. This suggests potential applications in developing neuroprotective agents against excitotoxicity associated with neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Involves oxidation and substitution reactions |

| Biology | Investigated for cytotoxic effects | Potential anticancer properties |

| Medicine | Therapeutic agent for cancer treatment | Induces apoptosis in cancer cells |

| Industry | Production of dyes and pigments | High yield synthesis methods employed |

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methoxy-2-naphthoic acid involves its interaction with molecular targets and pathways within cells. The compound can induce cytotoxic effects by generating reactive oxygen species (ROS) and causing oxidative stress, leading to cell death. It may also interact with specific enzymes and proteins, disrupting cellular functions and signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Position Effects :

- The 5-methoxy group in 5-Methoxy-3,4-dihydro-2-naphthoic acid reduces ring strain compared to fully aromatic analogs, lowering its melting point (148–150°C vs. ~270°C for 6-(Methoxycarbonyl)-2-naphthoic acid) .

- 3-Methoxy-2-naphthoic acid exhibits distinct $ ^13C $ NMR signals for the carbonyl group (δ 175.25 ppm) and methoxy (δ 55.68 ppm), differing from hydroxylated analogs .

- Synthetic Methods :

- Enzymatic Synthesis : 3-Hydroxy-5-methoxy-2-naphthoic acid (16) is produced via NcsB1-mediated methylation of 3-hydroxy-2-naphthoic acid, highlighting biocatalytic efficiency .

- Chemical Hydrogenation : 5-Methoxy-3,4-dihydro-2-naphthoic acid is synthesized via Pd-C catalyzed hydrogenation, achieving 99% yield .

Biological Activity

5-Hydroxy-3-methoxy-2-naphthoic acid (also known as 5-Hydroxy-3-methoxy-2-naphthoate) is a compound belonging to the class of naphthoquinones, which are notable for their diverse biological activities, including potential cytotoxic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a methoxy group attached to a naphthalene backbone. Its molecular formula is CHO, and it has a molecular weight of 202.21 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Target Proteins

The compound exhibits potential cytotoxic activity by interacting with various cellular targets. Similar naphthoquinones have been shown to target proteins such as neocarzinostatin, which is an important anticancer agent that intercalates DNA, thus inhibiting cell division and promoting apoptosis in cancer cells .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Oxidation : It can be oxidized to form naphthoquinones, which are known for their reactive properties that can lead to cellular damage.

- Reduction : Under certain conditions, it can be reduced to dihydro-naphthoic acids.

- Substitution Reactions : The compound may undergo substitution reactions leading to halogenated or nitrated derivatives, which may exhibit enhanced biological activities.

Cytotoxic Effects

Research indicates that this compound possesses significant cytotoxic properties. It has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in tumor cells. For instance, studies on related naphthoquinones have shown that they can effectively inhibit the growth of various cancer cell lines by disrupting cellular processes such as DNA replication and repair .

Case Studies and Research Findings

Several studies have explored the biological activity of naphthoic acids and their derivatives. Below are key findings from relevant research:

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Hydroxy-3-methoxy-2-naphthoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves carboxylation or hydroxylation of naphthalene derivatives. For example, β-naphthol derivatives can undergo Kolbe-Schmitt carboxylation under high-pressure CO₂ (5–7 atm) in alkaline media (e.g., NaOH) at 120–150°C . Yield optimization requires precise control of temperature, pressure, and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical, as impurities from incomplete reactions can reduce purity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% formic acid) to assess purity.

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can confirm substituent positions (e.g., methoxy vs. hydroxyl groups).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M-H]⁻ ion at m/z 232.05).

Cross-referencing with known analogs (e.g., 3-Methoxy-2-naphthoic acid, m/z 202.21 ) ensures structural consistency.

Q. What solvents are suitable for dissolving this compound, and how does pH affect solubility?

- Methodological Answer : The compound is sparingly soluble in cold water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and ethanol . Solubility increases in alkaline conditions (pH > 10) due to deprotonation of the carboxylic acid group. Conduct solubility tests using UV-Vis spectroscopy to quantify saturation points at varying pH levels.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer :

- Artifact Identification : Check for solvent impurities (e.g., residual DMSO-d₅ in ¹H NMR) or oxidation byproducts (common in naphtholic compounds).

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, the methoxy group (δ ~3.9 ppm) should correlate with the aromatic C-3 position.

- Comparative Analysis : Compare data with structurally similar compounds (e.g., 6-Hydroxy-2-naphthoic acid, δ 6.8–8.5 ppm for aromatic protons ).

Q. What strategies mitigate instability issues during storage or reaction conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation .

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C for most naphthoic acids ). Avoid prolonged heating above 100°C during reactions.

- Oxidative Protection : Add antioxidants (e.g., BHT at 0.01% w/w) in solution-phase studies to suppress radical formation .

Q. How can computational modeling predict reactivity or interactions of this compound in complex systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., hydroxyl vs. methoxy groups).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ assays .

- pKa Prediction : Tools like MarvinSketch estimate ionization states (carboxylic acid pKa ~2.5–3.0; phenolic OH ~9.5–10.5), critical for bioavailability studies.

Contradictions and Validation

Q. Why do safety data sheets (SDS) for similar naphthoic acids recommend conflicting storage conditions?

- Methodological Answer : Variations arise due to differing substituent effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.